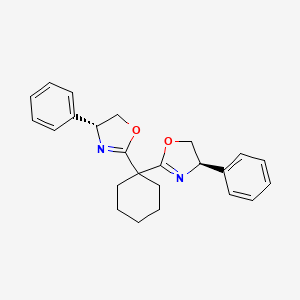

(4R,4'R)-2,2'-(Cyclohexane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4R,4’R)-2,2’-(Cyclohexane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) is a chiral compound that belongs to the class of bisoxazoline ligands. These ligands are widely used in asymmetric catalysis due to their ability to induce chirality in various chemical reactions. The compound features a cyclohexane backbone with two oxazoline rings, each substituted with a phenyl group. The chiral centers at the 4 and 4’ positions of the oxazoline rings are in the R configuration, which is crucial for its catalytic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,4’R)-2,2’-(Cyclohexane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) typically involves the following steps:

Formation of Oxazoline Rings: The oxazoline rings are formed by the reaction of an amino alcohol with a carboxylic acid or its derivative, such as an ester or acid chloride. For example, 2-phenyl-2-oxazoline can be synthesized by reacting phenylacetic acid with ethanolamine in the presence of a dehydrating agent like thionyl chloride.

Cyclohexane Backbone Introduction: The cyclohexane backbone is introduced by reacting the oxazoline derivative with a cyclohexane-1,1-diyl precursor. This step often involves the use of a strong base, such as sodium hydride, to deprotonate the oxazoline and facilitate nucleophilic substitution.

Industrial Production Methods

In industrial settings, the synthesis of (4R,4’R)-2,2’-(Cyclohexane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) may be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(4R,4’R)-2,2’-(Cyclohexane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form oxazoline N-oxides.

Reduction: Reduction of the oxazoline rings can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of amino alcohols.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)

Major Products Formed

Oxidation: Oxazoline N-oxides

Reduction: Amino alcohols

Substitution: Nitro- or halogen-substituted derivatives

Scientific Research Applications

(4R,4’R)-2,2’-(Cyclohexane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) has a wide range of applications in scientific research, including:

Asymmetric Catalysis: The compound is used as a chiral ligand in various asymmetric catalytic reactions, such as asymmetric hydrogenation, hydroformylation, and Diels-Alder reactions. Its ability to induce chirality makes it valuable in the synthesis of enantiomerically pure compounds.

Medicinal Chemistry: The compound’s chiral properties are exploited in the design and synthesis of chiral drugs and pharmaceuticals. It can be used to create drug candidates with improved efficacy and reduced side effects.

Material Science: The compound is used in the development of chiral materials, such as chiral polymers and liquid crystals, which have applications in optoelectronics and photonics.

Mechanism of Action

The mechanism by which (4R,4’R)-2,2’-(Cyclohexane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) exerts its effects is primarily through its role as a chiral ligand. The compound coordinates with metal centers, such as palladium, rhodium, or copper, to form chiral metal complexes. These complexes can then catalyze various asymmetric reactions by providing a chiral environment that favors the formation of one enantiomer over the other. The molecular targets and pathways involved depend on the specific reaction and metal center used.

Comparison with Similar Compounds

Similar Compounds

(4S,4’S)-2,2’-(Cyclohexane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole): The enantiomer of the compound, which has the S configuration at the chiral centers.

2,2’-(Cyclohexane-1,1-diyl)bis(4,5-dihydrooxazole): A similar compound without the phenyl groups, which may have different catalytic properties.

2,2’-(Cyclohexane-1,1-diyl)bis(4-phenyl-4,5-dihydrothiazole): A related compound where the oxazoline rings are replaced with thiazoline rings.

Uniqueness

(4R,4’R)-2,2’-(Cyclohexane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) is unique due to its specific chiral configuration and the presence of phenyl groups, which enhance its ability to induce chirality in catalytic reactions. The cyclohexane backbone provides rigidity and stability to the ligand, making it an effective chiral inducer in various asymmetric transformations.

Biological Activity

The compound (4R,4'R)-2,2'-(Cyclohexane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) , identified by CAS number 2271404-99-8 , is a chiral bisoxazoline derivative that has garnered interest for its potential biological activities. This article provides an overview of its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C24H26N2O2

- Molecular Weight : 374.47 g/mol

- InChI Key : UCQNNOPAGMJZGM-SFTDATJTSA-N

- Purity : Typically available in high purity for research use.

Bisoxazolines are known to act as ligands in coordination chemistry and have been explored for their catalytic properties. The specific mechanism of action for (4R,4'R)-2,2'-(Cyclohexane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) is still under investigation; however, its structural features suggest potential interactions with various biological targets.

Antioxidant Activity

Research has indicated that oxazoline derivatives can exhibit antioxidant properties. A study highlighted the ability of similar compounds to scavenge free radicals and protect cellular components from oxidative stress. This suggests that (4R,4'R)-2,2'-(Cyclohexane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) may possess similar protective effects in biological systems.

Case Studies and Research Findings

Several studies have investigated the biological activity of bisoxazolines:

-

Antioxidant Studies :

- A comparative analysis of various oxazoline compounds demonstrated that certain structural modifications enhance their antioxidant capabilities. The findings suggest a structure-activity relationship that could be applied to (4R,4'R)-2,2'-(Cyclohexane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole).

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial properties of oxazoline derivatives against common pathogens. Results indicated that modifications in the phenyl groups significantly influenced the antimicrobial activity. Further research is needed to establish the specific effects of (4R,4'R)-2,2'-(Cyclohexane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole).

-

Catalytic Applications :

- Research on metal-bisoxazoline complexes has shown their utility in asymmetric catalysis. The compound's potential role as a chiral ligand could be explored further in synthetic organic chemistry applications.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C24H26N2O2 |

| Molecular Weight | 374.47 g/mol |

| InChI Key | UCQNNOPAGMJZGM-SFTDATJTSA-N |

| Antioxidant Activity | Promising (needs further study) |

| Antimicrobial Activity | Potentially active (needs data) |

Properties

IUPAC Name |

(4R)-4-phenyl-2-[1-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]cyclohexyl]-4,5-dihydro-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O2/c1-4-10-18(11-5-1)20-16-27-22(25-20)24(14-8-3-9-15-24)23-26-21(17-28-23)19-12-6-2-7-13-19/h1-2,4-7,10-13,20-21H,3,8-9,14-17H2/t20-,21-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCQNNOPAGMJZGM-SFTDATJTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=NC(CO2)C3=CC=CC=C3)C4=NC(CO4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)(C2=N[C@@H](CO2)C3=CC=CC=C3)C4=N[C@@H](CO4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.